molecular formula C23H18N2O4 B5039641 7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No. B5039641
M. Wt: 386.4 g/mol
InChI Key: APWKZRVECGSXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, also known as HNQ-012, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the family of phenoxazine derivatives and has been shown to possess unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves its ability to interact with various cellular targets, including enzymes, receptors, and transcription factors. This compound has been shown to inhibit the activity of several enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer growth and proliferation. This compound also interacts with several receptors, such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to modulate the activity of several transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. This compound has been shown to scavenge free radicals and protect cells from oxidative stress. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione in lab experiments is its unique chemical structure, which allows for selective targeting of cellular pathways. This compound also possesses several biochemical and physiological effects, which make it a promising candidate for therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and evaluated.

Future Directions

There are several future directions for the study of 7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, including the development of novel analogs with improved pharmacological properties. Additionally, the therapeutic potential of this compound in other diseases, such as cardiovascular and metabolic diseases, needs to be explored. Furthermore, the molecular mechanisms underlying the biochemical and physiological effects of this compound need to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves several steps, including the condensation of 2-hydroxyethylamine with 2-methyl-1,4-naphthoquinone, followed by cyclization and oxidation reactions. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

7-[(2-hydroxyethyl)amino]-2-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways. In inflammation, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.

properties

IUPAC Name

7-(2-hydroxyethylamino)-2-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-12-6-7-17-15(10-12)25-21-18(29-17)11-16(24-8-9-26)19-20(21)23(28)14-5-3-2-4-13(14)22(19)27/h2-7,10-11,24-26H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWKZRVECGSXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(N2)C4=C(C(=C3)NCCO)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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